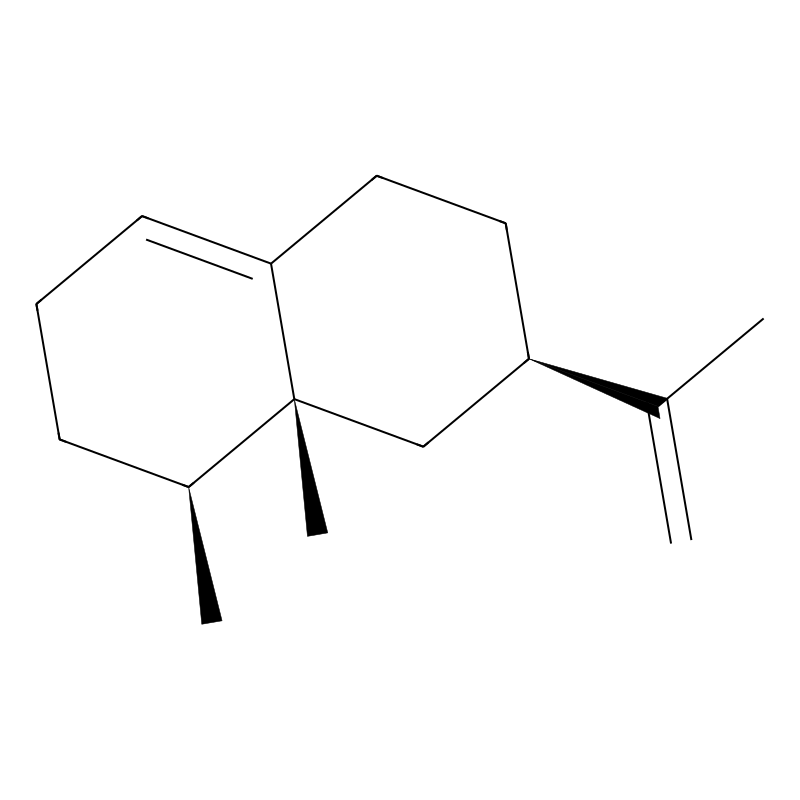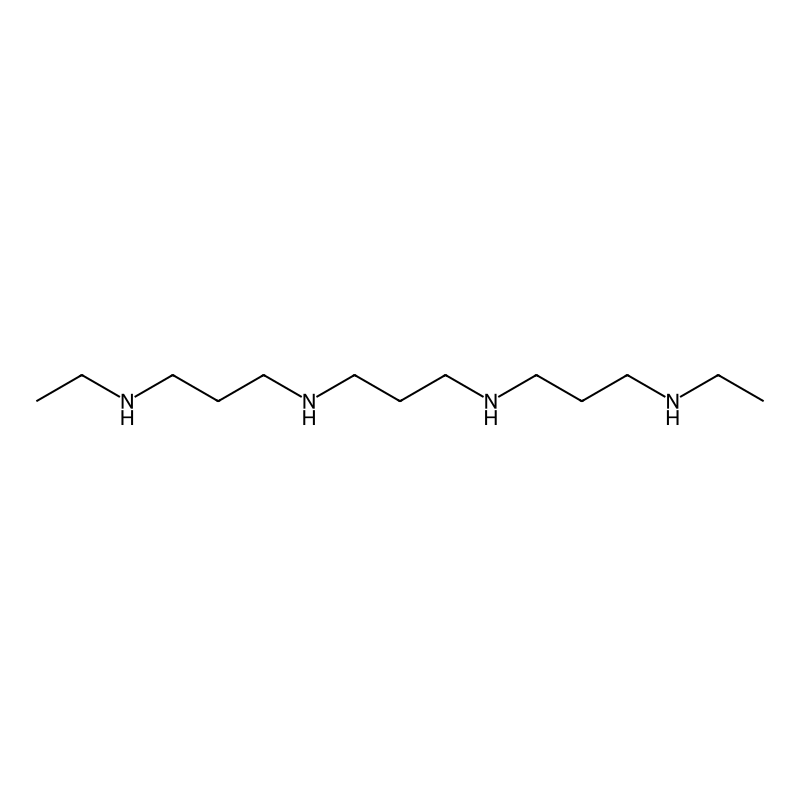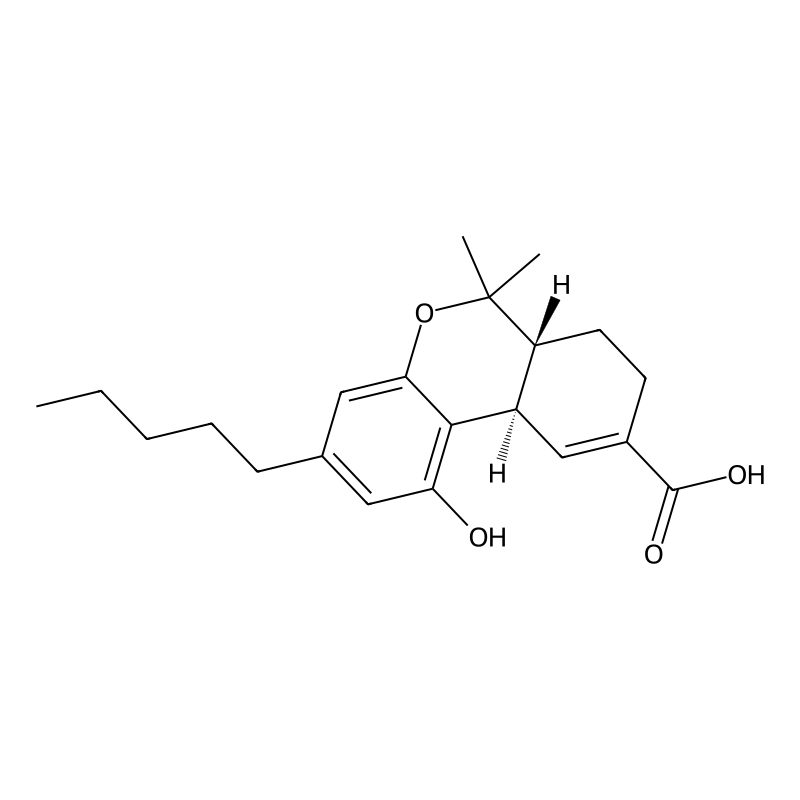Eremophilene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential Anti-inflammatory and Anticancer Properties
Several studies have investigated the potential anti-inflammatory and anticancer properties of eremophilene and its derivatives. For instance, research has shown that eremophilene isolated from Curcuma zedoaria (white turmeric) exhibits anti-inflammatory effects in macrophages []. Similarly, studies suggest that eremophilane derivatives from other plants possess anticancer properties. For example, a derivative isolated from Centipeda minima (sneezewort) has been shown to have cytotoxic activity against human leukemia cells [].
It's important to note that most of this research has been conducted in cell cultures or on animal models. Further studies are needed to determine the effectiveness and safety of eremophilene and its derivatives for therapeutic applications in humans.
Ecological Role in Plant-Insect Interactions
Eremophilene also plays a role in plant-insect interactions. Some plants produce eremophilene as a defense mechanism against herbivores. For instance, studies have shown that eremophilene deters feeding by certain insect species []. Additionally, some insects, like some weevils, can utilize eremophilene as a source of pheromones for communication [].
Eremophilene is a sesquiterpene, a class of terpenes characterized by their structure derived from three isoprene units, with the molecular formula . This compound is naturally found in various plants and fungi, contributing to its prominence in studies related to natural products and medicinal chemistry. Eremophilene exhibits a unique polycyclic structure, specifically classified as an octahydronaphthalene, which distinguishes it from other terpenes and enhances its biological activity and potential applications in various fields .
- Oxidation: Eremophilene can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in products like eremophilone and other oxidized derivatives.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert eremophilene into its corresponding alcohols.
- Substitution: Halogenation reactions can introduce halogen atoms into the structure of eremophilene using reagents such as bromine or chlorine.
These reactions highlight the compound's versatility and potential for further chemical transformations.
Eremophilene exhibits a range of biological activities, making it a subject of interest for therapeutic applications:
- Antimicrobial Activity: Eremophilene disrupts the integrity of microbial cell membranes, leading to cell lysis.
- Cytotoxic Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Anti-inflammatory Activity: Eremophilene reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .
These properties suggest that eremophilene could be developed into new therapeutic agents for various diseases.
Eremophilene can be synthesized through various methods:
- Natural Extraction: The compound is often extracted from natural sources, including plants like Camptacra gracilis and Illicium anisatum.
- Biotechnological Approaches: Advances in biotechnology have led to the exploration of genetically engineered microorganisms to enhance yield and efficiency in eremophilene production.
- Enzymatic Synthesis: Specific enzymes, such as (-)-5-epithis compound synthase from Salvia miltiorrhiza, catalyze the formation of eremophilene from farnesyl diphosphate, showcasing a biocatalytic route for synthesis .
These methods reflect the compound's potential for both natural sourcing and synthetic production.
Eremophilene has diverse applications across various fields:
- Pharmaceuticals: Due to its antimicrobial, cytotoxic, and anti-inflammatory properties, eremophilene is being investigated for potential therapeutic uses.
- Flavor and Fragrance Industry: Its pleasant aroma makes it valuable in the development of fragrances and flavorings.
- Chemical Synthesis: Eremophilene serves as a precursor in synthesizing complex organic molecules .
These applications underline the compound's significance in both industrial and research contexts.
Research on eremophilene's interactions reveals its mechanism of action at a molecular level:
- In antimicrobial studies, eremophilene's ability to disrupt cell membranes has been documented, indicating its potential as an antimicrobial agent.
- Cytotoxic studies demonstrate that eremophilene can activate apoptotic pathways in cancer cells, suggesting a role in cancer therapy.
- Anti-inflammatory mechanisms involve the inhibition of cytokine production, highlighting its therapeutic potential against inflammatory diseases .
These interaction studies provide insights into how eremophilene may be utilized in medical applications.
Eremophilene shares similarities with other sesquiterpenes, which can be compared based on their structures and biological activities:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Eremophilone | C15H24O | Oxidized derivative with notable activity |
| Eremophilanolides | C15H22O3 | Exhibits anti-inflammatory properties |
| Eremophilane Alcohols | C15H26O | Reduced form with varying biological effects |
Uniqueness
Eremophilene's unique structure and diverse biological activities set it apart from these similar compounds. Its specific interactions within biological systems enhance its potential for therapeutic development, making it a notable subject of study within the field of natural products chemistry .








